Ethyl 5-bromo-4-chloronicotinate

Organic synthesis Medicinal chemistry Cross-coupling

Ethyl 5-bromo-4-chloronicotinate (1805519-18-9) is a versatile polyhalogenated pyridine building block essential for regioselective, multi-step synthesis. Unlike mono-halogenated analogs, its orthogonal C5–Br (fast oxidative addition) and C4–Cl sites permit a controlled two-step diversification sequence: first, a selective Suzuki-Miyaura coupling at C5, followed by a distinct reaction (e.g., Buchwald-Hartwig amination) at C4. This eliminates the need for multiple intermediates, accelerates SAR exploration, and provides a direct entry into privileged 4,5-disubstituted nicotinic acid pharmacophores. Procure the ethyl ester form for optimal handling and chromatographic purification.

Molecular Formula C8H7BrClNO2
Molecular Weight 264.50 g/mol
CAS No. 1805519-18-9
Cat. No. B12096213
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 5-bromo-4-chloronicotinate
CAS1805519-18-9
Molecular FormulaC8H7BrClNO2
Molecular Weight264.50 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=CN=CC(=C1Cl)Br
InChIInChI=1S/C8H7BrClNO2/c1-2-13-8(12)5-3-11-4-6(9)7(5)10/h3-4H,2H2,1H3
InChIKeyUBHWWUQIZXKCMT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 5-bromo-4-chloronicotinate (1805519-18-9) Technical Overview for Scientific Procurement


Ethyl 5-bromo-4-chloronicotinate (CAS: 1805519-18-9) is a heterocyclic building block categorized as a polyhalogenated pyridine derivative. Its molecular structure consists of a pyridine-3-carboxylate core that bears an ethyl ester at the 3-position, a bromine substituent at the 5-position, and a chlorine substituent at the 4-position [1]. The compound has a molecular formula of C8H7BrClNO2 and a molecular weight of 264.50 g/mol [2]. In organic synthesis, this compound functions as a differentiated synthon for constructing polysubstituted nicotinic acid analogs. The presence of two chemically distinct halogen atoms (C5–Br and C4–Cl) in orthogonal positions on the pyridine ring distinguishes it from mono-halogenated counterparts by enabling programmed, sequential cross-coupling reactions. This structural feature is essential for achieving regioselective functionalization in multi-step syntheses [3].

Why Ethyl 5-bromo-4-chloronicotinate (CAS 1805519-18-9) Cannot Be Substituted by Mono-Halogenated Nicotinates


Generic substitution of Ethyl 5-bromo-4-chloronicotinate (1805519-18-9) with simpler, commercially ubiquitous analogs such as ethyl 5-bromonicotinate or ethyl 4-chloronicotinate is not chemically viable for applications requiring precise, sequential derivatization. The target compound presents two orthogonal reactive handles—a C5–Br site and a C4–Cl site—on the same pyridine scaffold. This orthogonal reactivity is well-established in cross-coupling chemistry: aryl bromides undergo oxidative addition to palladium catalysts significantly faster than aryl chlorides [1]. Consequently, a mono-halogenated analog offers only a single point of diversity, whereas Ethyl 5-bromo-4-chloronicotinate enables a controlled, two-step sequence: selective functionalization at the more reactive C5–Br position, followed by subsequent derivatization at the less reactive C4–Cl position. Attempting to replicate this sequential diversification with mono-halogenated alternatives would necessitate either a completely different synthetic route or the purchase of a different, potentially more expensive, dihalogenated intermediate. The following quantitative evidence guide details the specific dimensions in which this compound provides verifiable differentiation for scientific selection.

Quantitative Evidence Guide for Ethyl 5-bromo-4-chloronicotinate (1805519-18-9) Differentiation


Structural Differentiation via Orthogonal Dihalogenation for Sequential Functionalization

Ethyl 5-bromo-4-chloronicotinate (1805519-18-9) is structurally differentiated from its mono-halogenated analogs by possessing two distinct halogen atoms (C5–Br and C4–Cl) on the same pyridine ring. This contrasts directly with the closest structural analogs: Ethyl 5-bromonicotinate (single Br) and Ethyl 4-chloronicotinate (single Cl). This dual halogenation provides an orthogonal reactivity profile that enables sequential cross-coupling reactions. The inherent difference in oxidative addition rates for aryl bromides versus aryl chlorides allows the bromine atom to react first under mild conditions, while the chlorine atom remains intact for a second, subsequent transformation. This programmed reactivity is a class-level advantage of 5-bromo-4-chloro heteroaromatic esters [1]. The target compound exhibits a computed XLogP3-AA value of 2.4, a topological polar surface area (TPSA) of 39.2 Ų, and an exact mass of 262.93487 Da [2].

Organic synthesis Medicinal chemistry Cross-coupling

Synthetic Utility as a Scaffold for 5-Arylnicotinate Library Construction

While no direct, head-to-head comparative yield data exists for Ethyl 5-bromo-4-chloronicotinate (1805519-18-9), its synthetic utility is substantiated by established methodologies for structurally analogous 5-bromonicotinate scaffolds. Research has demonstrated that 5-bromonicotinates undergo efficient Suzuki-Miyaura coupling with a variety of arylboronic acids to produce 5-arylnicotinates. This reaction pathway is highly sensitive to steric hindrance in the boronic acid component [1]. Furthermore, the 5-bromonicotinate framework has been successfully employed as a scaffold for generating small combinatorial libraries on solid-phase supports (Wang, Rink, and BAL resins) via Suzuki coupling [2]. These findings support the class-level inference that Ethyl 5-bromo-4-chloronicotinate, possessing the same 5-bromo-nicotinate core, will exhibit analogous reactivity at the C5 position, with the added synthetic value of the C4-Cl handle.

Combinatorial chemistry Suzuki-Miyaura coupling Library synthesis

Physicochemical and Computed Property Differentiation

Ethyl 5-bromo-4-chloronicotinate (1805519-18-9) possesses a unique combination of physicochemical descriptors that distinguish it from its mono-halogenated analogs. Its exact mass is 262.93487 Da, and its computed XLogP3-AA (lipophilicity) is 2.4. This is in contrast to the simpler ethyl 5-bromonicotinate (C8H8BrNO2, Exact Mass: ~228.97) and ethyl 4-chloronicotinate (C8H8ClNO2, Exact Mass: ~185.02). The addition of a second halogen atom increases the molecular weight and alters the lipophilicity (XLogP) in a non-additive manner, which are critical parameters for medicinal chemists optimizing drug-like properties and permeability [1]. The compound also features a topological polar surface area (TPSA) of 39.2 Ų, a value that influences membrane permeability and oral bioavailability predictions [2].

Physicochemical properties Drug design ADME

Validated Application Scenarios for Ethyl 5-bromo-4-chloronicotinate (1805519-18-9) in Scientific Research


Synthesis of 2,4,5-Trisubstituted Pyridine Derivatives via Sequential Cross-Coupling

Ethyl 5-bromo-4-chloronicotinate (1805519-18-9) is optimally deployed in multi-step synthetic sequences to generate 2,4,5-trisubstituted pyridine derivatives. The programmed reactivity stemming from the orthogonal C5–Br and C4–Cl sites enables a controlled diversification process [1]. In a typical sequence, a researcher would first perform a Suzuki-Miyaura coupling to functionalize the more reactive C5–Br position, a transformation with proven efficiency for 5-bromonicotinate scaffolds [2]. The C4–Cl site remains intact during this step and can subsequently be engaged in a second, distinct cross-coupling reaction, such as a Buchwald-Hartwig amination or a nickel-catalyzed Suzuki coupling under more forcing conditions. This sequential, one-scaffold strategy eliminates the need to purchase or synthesize different intermediates for each diversification step.

Construction of Nicotinate-Based Small Molecule Libraries for Hit-to-Lead Medicinal Chemistry

In drug discovery, Ethyl 5-bromo-4-chloronicotinate (1805519-18-9) functions as a privileged scaffold for generating small, focused libraries of nicotinic acid analogs. Its dihalogenated core provides two distinct points of diversity for parallel or sequential combinatorial chemistry. The viability of this approach is supported by the demonstrated use of 5-bromonicotinic acid derivatives in solid-phase combinatorial library synthesis using Suzuki coupling on Wang, Rink, and BAL resins [1]. A medicinal chemistry team can leverage the orthogonal halogens to introduce structural diversity at both the 4- and 5-positions of the pyridine ring, thereby systematically exploring structure-activity relationships (SAR) and optimizing parameters such as lipophilicity (XLogP3-AA of 2.4) and TPSA (39.2 Ų) [2].

Synthesis of 4,5-Disubstituted Nicotinic Acid Analogs as Potential Pharmacophores

The compound serves as a direct precursor for generating 4,5-disubstituted nicotinic acid derivatives, a class of compounds with documented utility in medicinal chemistry. Following selective modification of the C5–Br position, the resulting 4-chloronicotinate intermediate can be hydrolyzed to the free carboxylic acid or further derivatized at the C4–Cl site. The 4,5-disubstituted nicotinic acid scaffold is a recognized pharmacophore, and the availability of Ethyl 5-bromo-4-chloronicotinate (1805519-18-9) provides a direct, commercially available entry point to this chemical space. Its computed XLogP3-AA value of 2.4 indicates a balanced lipophilicity profile, which is often desirable for central nervous system (CNS) drug candidates and other therapeutic areas [1].

Precursor for 5-Bromo-4-chloronicotinic Acid and Downstream Intermediates

Ethyl 5-bromo-4-chloronicotinate (1805519-18-9) is strategically procured as the ethyl ester form to facilitate chromatographic purification and handling in early synthetic steps. It can be quantitatively converted to the corresponding free acid, 5-bromo-4-chloronicotinic acid, via standard saponification protocols. This transformation unlocks further synthetic possibilities, as the carboxylic acid group can serve as a directing group for C–H activation/arylation methodologies, or be employed in amide coupling reactions to generate a diverse array of nicotinamide derivatives [1]. This versatility positions the compound as a valuable and flexible entry point into a wide range of polysubstituted heterocyclic chemical space.

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